
1-acetyl-N-(2-methoxyethyl)-5-indolinesulfonamide
Descripción general
Descripción
Indolinesulfonamides and related derivatives are of significant interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities. These compounds have been studied for various applications, including as inhibitors of certain enzymes and for their antitumor, fungicidal, and insecticidal properties. Their synthesis, molecular structure, and properties are crucial for understanding their potential applications and mechanisms of action.
Synthesis Analysis
The synthesis of indolinesulfonamide derivatives often involves multiple steps, starting from basic indole or aniline precursors. For example, the synthesis may involve reactions with sulfonyl chlorides in the presence of bases to yield the sulfonamide group, followed by further functionalization through alkylation, acetylation, or other coupling reactions to introduce additional substituents and achieve the desired structure (Mphahlele et al., 2021).
Molecular Structure Analysis
The molecular structure of indolinesulfonamide derivatives is characterized by the presence of the indoline core, substituted at various positions with sulfonamide groups and other functional groups. The exact structure and substitution pattern significantly influence the compound's biological activity and chemical properties. Structural determination is often achieved through spectroscopic methods such as NMR and mass spectrometry, complemented by X-ray crystallography for precise structural elucidation (Mphahlele et al., 2021).
Chemical Reactions and Properties
Indolinesulfonamides participate in various chemical reactions, including further substitutions, cyclizations, and coupling reactions, which can modify their chemical properties and biological activities. Their reactivity is influenced by the presence and position of substituents on the indoline core and the sulfonamide group, allowing for the synthesis of a wide range of derivatives with tailored properties (Mphahlele et al., 2021).
Aplicaciones Científicas De Investigación
Cognitive Enhancing Properties
SB-399885 is a potent and selective 5-HT6 receptor antagonist with cognitive enhancing properties. It has demonstrated significant reversal of scopolamine-induced deficits in rat models, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Fungicidal and Insecticidal Activities
Research on 1-acetyl-3,-5-diarylpyrazolines has highlighted their broad spectrum of biological activities, including fungicidal and insecticidal activities. These compounds exhibit promising lead characteristics for the development of new products in agricultural chemistry (Zhao et al., 2008).
Antitumor Sulfonamides
Compounds containing sulfonamide groups, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been explored for their cell cycle inhibitory properties and potential in cancer treatment. These studies have provided insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).
Nucleophilic Reactivities
The reactivities of indoles, including 1-acetyl-N-(2-methoxyethyl)-5-indolinesulfonamide, have been studied to understand their coupling kinetics with various electrophiles, contributing to the synthesis of complex molecules for pharmaceutical applications (Lakhdar et al., 2006).
Alzheimer's Disease Therapeutic Agents
A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, showing potential as novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).
Carbonic Anhydrase Inhibitors
E7070, a sulfonamide anticancer agent, has been identified as a potent inhibitor of carbonic anhydrase isozymes, revealing a unique interaction with the enzyme and suggesting potential applications in cancer therapy (Abbate et al., 2004).
Propiedades
IUPAC Name |
1-acetyl-N-(2-methoxyethyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10(16)15-7-5-11-9-12(3-4-13(11)15)20(17,18)14-6-8-19-2/h3-4,9,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOXFZUOGLRBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



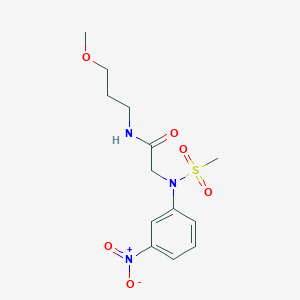
![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)
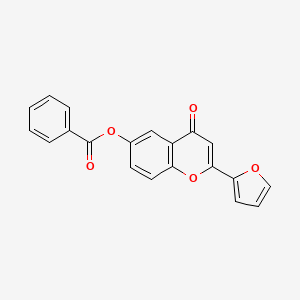
![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)
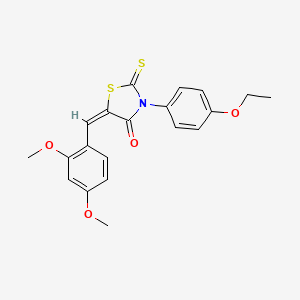
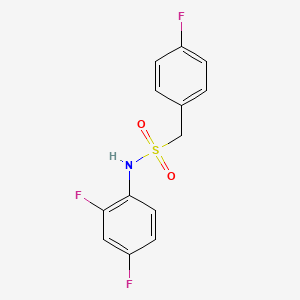
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
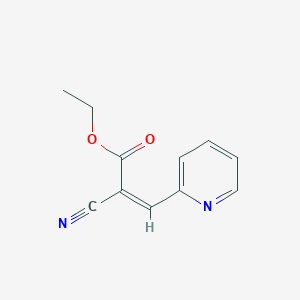
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)
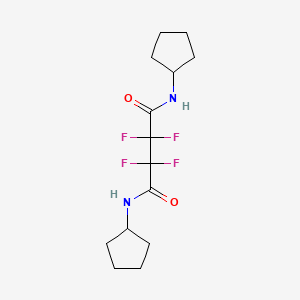
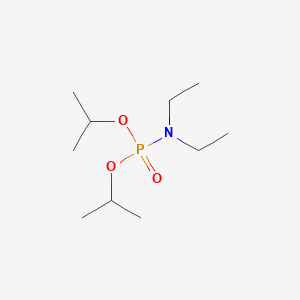
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)